

Protocol for the Enantioselective Synthesis of (S)-5-Phenylmorpholin-2-one

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Compound of Interest

Compound Name: (S)-5-Phenylmorpholin-2-one

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Abstract

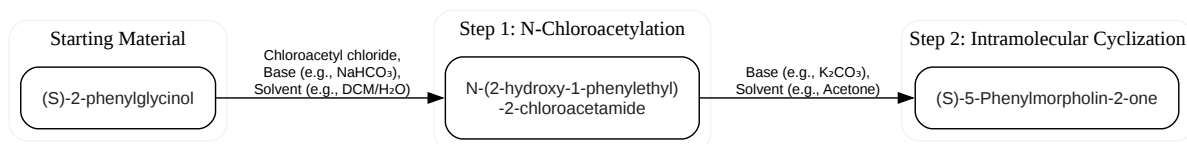
This application note provides a detailed protocol for the synthesis of **(S)-5-Phenylmorpholin-2-one**, a chiral morpholinone derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the commercially available chiral amino alcohol, (S)-2-phenylglycinol. The protocol first involves the N-chloroacetylation of (S)-2-phenylglycinol, followed by an intramolecular cyclization to yield the target compound. This method is efficient and provides the desired product in good yield and high enantiomeric purity. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

Morpholin-2-one scaffolds are prevalent in a variety of biologically active compounds and natural products. Their rigid conformation and chiral centers make them attractive building blocks in the design of novel therapeutic agents. Specifically, the enantiomerically pure **(S)-5-Phenylmorpholin-2-one** serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. The following protocol outlines a reliable and reproducible method for its preparation.

Synthesis Pathway

The synthesis of **(S)-5-Phenylmorpholin-2-one** is achieved through a two-step sequence starting from (S)-2-phenylglycinol. The first step is the N-chloroacetylation of the amino group of (S)-2-phenylglycinol using chloroacetyl chloride in the presence of a base. The resulting N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide intermediate is then subjected to an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom upon treatment with a base to form the morpholin-2-one ring.



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Caption: Synthetic pathway for **(S)-5-Phenylmorpholin-2-one**.

Experimental Protocol

Materials and Methods

Reagent/Material	Grade	Supplier
(S)-2-phenylglycinol	≥98%	Commercially Available
Chloroacetyl chloride	≥98%	Commercially Available
Sodium bicarbonate (NaHCO ₃)	Reagent	Commercially Available
Dichloromethane (DCM)	Anhydrous	Commercially Available
Potassium carbonate (K ₂ CO ₃)	Anhydrous	Commercially Available
Acetone	Anhydrous	Commercially Available
Ethyl acetate	HPLC Grade	Commercially Available
Hexanes	HPLC Grade	Commercially Available
Magnesium sulfate (MgSO ₄)	Anhydrous	Commercially Available

Step 1: Synthesis of N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide

- To a solution of (S)-2-phenylglycinol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution (1:1, v/v) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, separate the organic layer.
- Extract the aqueous layer with DCM (2 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-5-Phenylmorpholin-2-one

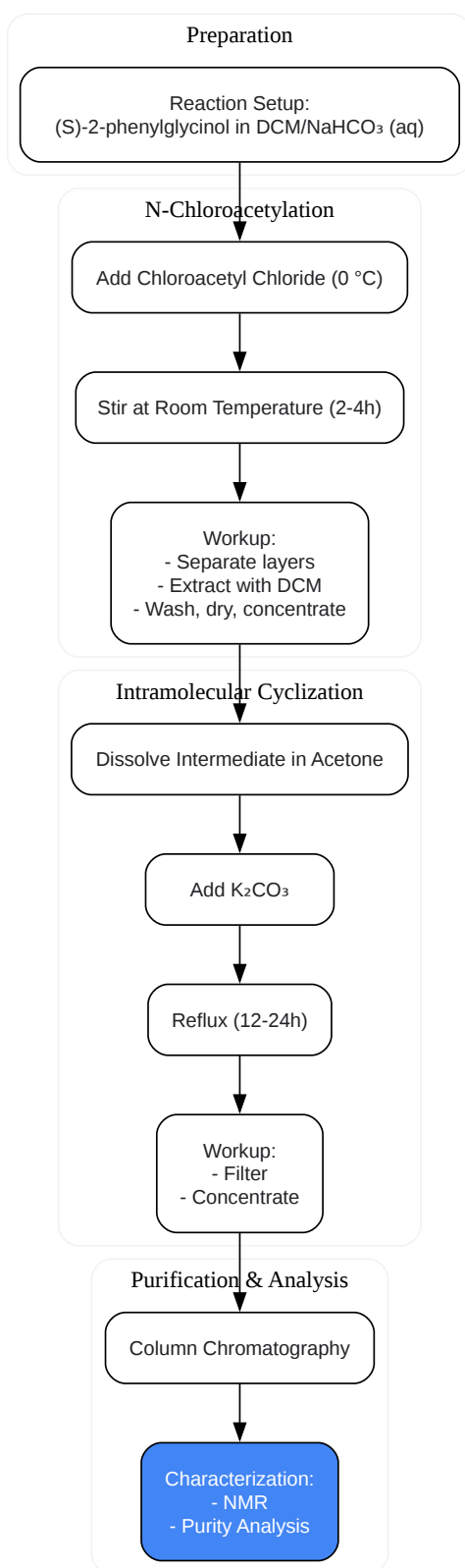
- Dissolve the crude N-(2-hydroxy-1-phenylethyl)-2-chloroacetamide from Step 1 in anhydrous acetone.
- Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford **(S)-5-Phenylmorpholin-2-one** as a solid.

Data Presentation

Parameter	Value
Molecular Formula	C ₁₀ H ₁₁ NO ₂
Molecular Weight	177.20 g/mol
Appearance	White to off-white solid
Typical Yield	75-85% over two steps
Enantiomeric Excess	>98%
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.40-7.25 (m, 5H), 4.65 (dd, J=9.2, 4.0 Hz, 1H), 4.45 (t, J=9.2 Hz, 1H), 4.20 (dd, J=9.2, 4.0 Hz, 1H), 3.60 (s, 2H), 2.10 (br s, 1H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 168.5, 138.0, 129.0, 128.5, 126.0, 72.0, 55.0, 45.0
Storage Conditions	Store at 2-8 °C under a dry, inert atmosphere

Logical Workflow

The following diagram illustrates the logical progression of the experimental steps.



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Caption: Experimental workflow for the synthesis of **(S)-5-Phenylmorpholin-2-one**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
- Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.
- Dichloromethane is a volatile and potentially carcinogenic solvent.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.
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